molecular formula C7H14ClNO3 B1463227 2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride CAS No. 1181544-77-3

2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride

Cat. No.: B1463227
CAS No.: 1181544-77-3
M. Wt: 195.64 g/mol
InChI Key: DTYCWLRBDHSBIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride typically involves the reaction of piperidine derivatives with acetic acid under controlled conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions often involve refluxing in methanol with methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the piperidine ring play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.

    4-Hydroxypiperidine: A hydroxylated derivative of piperidine.

    Piperidin-4-yl acetic acid: A derivative with an acetic acid group attached to the piperidine ring.

Uniqueness

2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride is unique due to the presence of both a hydroxyl group and an acetic acid moiety, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in biochemical research .

Properties

IUPAC Name

2-(4-hydroxypiperidin-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c9-6-1-3-8(4-2-6)5-7(10)11;/h6,9H,1-5H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYCWLRBDHSBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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